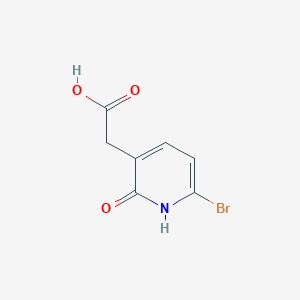![molecular formula C23H15Cl3N2O3S B15157265 5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)
5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole is an organic compound with a complex structure that includes multiple aromatic rings and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the chlorophenoxy and phenylethenyl groups: This step involves the reaction of the pyrazole intermediate with 4-chlorophenol and styrene derivatives under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
Similar Compounds
2-Chloro-4-(4-chlorophenoxy)acetophenone: This compound shares structural similarities with 5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole and may have similar chemical properties and reactivity.
1-(4-Chlorobenzoyl)-5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole: Another structurally related compound that may exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
属性
分子式 |
C23H15Cl3N2O3S |
|---|---|
分子量 |
505.8 g/mol |
IUPAC 名称 |
5-[1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C23H15Cl3N2O3S/c24-17-6-9-19(10-7-17)31-22(14-16-4-2-1-3-5-16)21-12-13-27-28(21)32(29,30)23-11-8-18(25)15-20(23)26/h1-15H |
InChI 键 |
GNDZVVIPJWGVHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B15157182.png)

![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)

![Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-](/img/structure/B15157205.png)


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B15157218.png)

![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)


azanium](/img/structure/B15157259.png)

